molecular formula C16H22N2O2 B2929728 1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one CAS No. 1797952-24-9

1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one

Cat. No.: B2929728
CAS No.: 1797952-24-9
M. Wt: 274.364
InChI Key: JHAZTPUJGRJSAN-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at the 4-position with a 6-methylpyridin-2-yloxy group and a pent-4-en-1-one moiety at the 1-position. The 6-methylpyridine substituent introduces moderate lipophilicity and hydrogen-bonding capability, which may influence target binding . Piperidine derivatives are frequently explored in medicinal chemistry for their conformational flexibility and ability to engage with enzymes or receptors, such as kinases or acetylcholinesterase .

Properties

IUPAC Name

1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-3-4-8-16(19)18-11-9-14(10-12-18)20-15-7-5-6-13(2)17-15/h3,5-7,14H,1,4,8-12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAZTPUJGRJSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one involves several steps. One common synthetic route includes the reaction of 6-methylpyridin-2-ol with piperidine under suitable conditions to form the intermediate 4-((6-Methylpyridin-2-yl)oxy)piperidine. This intermediate is then reacted with pent-4-en-1-one to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the pent-4-en-1-one moiety can be substituted with other functional groups.

    Addition: The double bond in the pent-4-en-1-one moiety can participate in addition reactions with reagents like hydrogen or halogens.

Scientific Research Applications

1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in the study of biological pathways and interactions due to its structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis on Piperidine Core

The piperidine ring is a common scaffold in bioactive molecules. Key analogs and their substituents are compared below:

Compound Name Substituent at Piperidine 4-Position Terminal Group Molecular Weight Key Features Reference
Target Compound 6-Methylpyridin-2-yloxy Pent-4-en-1-one ~316.4 (calc.) Enone for conjugation; moderate lipophilicity
7-{4-[(dimethylamino)methyl]piperidin-1-yl}-... 4-[(Dimethylamino)methyl] Pyrido[1,2-a]pyrimidin-4-one ~491.5 Basic dimethylamino group enhances solubility
Poziotinib 4-((7-Methoxyquinazolin-6-yl)oxy) Propen-1-one ~533.4 Irreversible HER kinase inhibitor; quinazoline core
3-Phenyl-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)propan-1-one 4-(Trifluoromethylpyrimidin-2-yl)oxy 3-Phenylpropan-1-one ~393.3 Fluorine atoms enhance metabolic stability
1-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethan-1-one 4-((6-Cyclopropylpyrimidin-4-yl)oxy)methyl Acetyl ~317.4 Cyclopropyl adds steric bulk

Key Observations :

  • Heterocyclic Substituents : The 6-methylpyridine group in the target compound is less electron-deficient than trifluoromethylpyrimidine () or quinazoline (), which may reduce affinity for kinases reliant on aromatic stacking .
  • Steric Effects : Cyclopropyl () and trifluoromethyl () groups introduce steric hindrance absent in the target compound, possibly limiting its interactions with deep binding pockets.
Pharmacological and Physicochemical Properties
  • Lipophilicity : The target compound’s logP is estimated to be ~2.5 (calculated), lower than Poziotinib’s (~3.8) due to the absence of hydrophobic quinazoline and dichlorofluorophenyl groups .
  • Metabolic Stability : Fluorinated analogs (e.g., ) exhibit longer half-lives than the target compound, as fluorine resists oxidative metabolism .
  • Enzyme Inhibition: Piperidine-linked enones, like the target compound, are less prevalent in kinase inhibitors compared to Poziotinib’s acrylamide group, which forms covalent bonds with cysteine residues .
Structural Analogues in Patent Literature
  • European Patent EP 1 808 168 B1 () describes piperidine derivatives with methanesulfonylphenyl-pyrazolopyrimidine substituents. These compounds show enhanced solubility due to sulfonyl groups but lack the enone reactivity critical for covalent inhibition .
  • Acetylcholinesterase Inhibitors (): Piperidine-ethylpiperazine derivatives (e.g., 1-(4-(4-ethylpiperazin-1-yl)piperidin-1-yl)-2-([biphenyl]oxy)ethanone) demonstrate higher polar surface areas (~90 Ų) than the target compound (~70 Ų), favoring CNS penetration .

Q & A

Basic: What are the common synthetic routes for 1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one, and what reaction conditions are typically employed?

Answer:
The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. A common approach is to functionalize the piperidine ring with a 6-methylpyridin-2-yloxy group via SN2 displacement, followed by ketone formation. For example, describes a similar synthesis using dichloromethane as a solvent, sodium hydroxide as a base, and controlled reaction temperatures (20–25°C) to achieve a 99% purity product . Catalytic optimization (e.g., HCl, nitric acid, or phosphate catalysts) can influence reaction rates and yields, as seen in piperidine derivative syntheses (30–70°C, 4–24 hours) . Purification often involves column chromatography or recrystallization.

Basic: How is the purity and structural integrity of this compound verified in academic research?

Answer:
Purity is assessed using high-performance liquid chromatography (HPLC) or gas chromatography (GC), as described in for analogous compounds, with retention time comparisons against standards . Structural confirmation relies on nuclear magnetic resonance (NMR; ¹H/¹³C) to identify proton environments and carbon frameworks. Mass spectrometry (MS) validates molecular weight, while Fourier-transform infrared spectroscopy (FTIR) confirms functional groups (e.g., ketone C=O stretches at ~1700 cm⁻¹). X-ray crystallography, as applied to related pyrimidine-piperidine hybrids ( ), may resolve stereochemical ambiguities .

Advanced: What strategies are recommended for optimizing the yield of this compound under varying catalytic conditions?

Answer:
Yield optimization requires systematic screening of catalysts, solvents, and temperatures. highlights that catalysts like 2-ethylhexanoic acid or phosphoric acid can enhance reaction efficiency in piperidine-based syntheses . Design of Experiments (DoE) methodologies are critical:

  • Catalyst loading: Test 0.1–5 mol% to balance cost and activity.
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) may improve nucleophilic substitution rates.
  • Temperature gradients: Higher temperatures (50–70°C) accelerate reactions but risk side products.
    Parallel reaction setups (e.g., automated liquid handlers) enable rapid iteration. Post-reaction analysis via GC-MS or HPLC-MS identifies byproducts, guiding process refinement .

Advanced: How can researchers resolve contradictions in pharmacological activity data reported for piperidine derivatives similar to this compound?

Answer:
Contradictions often arise from variations in assay conditions, cell lines, or pharmacokinetic profiles. To address these:

  • Standardize assays: Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and endpoint measurements (e.g., IC₅₀).
  • Metabolite profiling: Use liquid chromatography-tandem MS (LC-MS/MS) to detect active metabolites that may explain divergent in vivo/in vitro results (e.g., notes piperidine derivatives’ metabolic instability) .
  • Molecular docking studies: Compare binding affinities to target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina. demonstrates how structural analogs’ activity correlates with piperidine ring conformation .
    Meta-analyses of published data (e.g., PubChem bioassays) can contextualize outliers .

Methodological: What safety protocols should be followed when handling this compound in laboratory settings?

Answer:
Safety protocols align with GHS guidelines and piperidine derivative handling practices ():

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods to prevent inhalation exposure; monitor airborne concentrations with real-time sensors.
  • Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Emergency response: For skin contact, rinse with water for 15 minutes; for ingestion, seek medical attention immediately .
    Storage should be in airtight containers at –20°C, away from oxidizers. Regular risk assessments (e.g., HAZOP studies) are advised for large-scale syntheses .

Advanced: What computational methods are effective in predicting the physicochemical properties of this compound?

Answer:
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity . Software like Schrödinger’s QikProp estimates logP (lipophilicity), solubility, and blood-brain barrier permeability. Molecular dynamics simulations model solvation effects, critical for pharmacokinetic profiling. ’s InChI key and SMILES strings enable database searches for analogous compounds with known ADME profiles .

Basic: What are the key spectroscopic signatures for characterizing this compound?

Answer:

  • ¹H NMR: Piperidine protons appear as multiplets (δ 1.5–3.0 ppm). The pent-4-en-1-one moiety shows a vinyl proton triplet (δ 5.5–6.0 ppm) and ketone carbonyl (δ 2.1–2.5 ppm).
  • ¹³C NMR: The ketone carbon resonates at ~210 ppm. The pyridinyl oxygen-linked carbon appears at ~150 ppm .
  • FTIR: Strong absorption at ~1650 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C ether stretch) .

Advanced: How can structural modifications to the piperidine or pyridinyl moieties alter the compound’s bioactivity?

Answer:

  • Piperidine substitution: Adding electron-withdrawing groups (e.g., -CF₃) can enhance metabolic stability () .
  • Pyridinyl modifications: Methyl groups at the 6-position (as in this compound) may sterically hinder off-target interactions, improving selectivity ( ) .
    SAR studies on analogs () show that fluorination at specific positions increases binding affinity to neurological targets .

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